molecular formula C8H13NO3 B8741883 Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No.: B8741883
M. Wt: 171.19 g/mol
InChI Key: ZWKJBVNSPMQOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 3-(5-oxopyrrolidin-2-yl)propanoate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)5-3-6-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

ZWKJBVNSPMQOLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the esterification of pyrrolidine-2-carboxylic acid with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The keto group at the 5-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Different ester derivatives or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a purinoceptor antagonist, which means it can bind to and inhibit the activity of purinoceptors, a class of receptors involved in various physiological processes . This interaction can modulate cellular signaling pathways and affect biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific ester group and the presence of a keto group at the 5-position

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